2-Methyl-4-(2-methylprop-1-en-1-yl)-6-(piperazin-1-yl)pyrimidine
Beschreibung
2-Methyl-4-(2-methylprop-1-en-1-yl)-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 2, a 2-methylprop-1-en-1-yl substituent at position 4, and a piperazine moiety at position 5. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in targeting enzymes and receptors in the central nervous system (CNS) and other therapeutic areas .
Eigenschaften
Molekularformel |
C13H20N4 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylprop-1-enyl)-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C13H20N4/c1-10(2)8-12-9-13(16-11(3)15-12)17-6-4-14-5-7-17/h8-9,14H,4-7H2,1-3H3 |
InChI-Schlüssel |
CBGWAVOXYSBPOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C=C(C)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
2-Methyl-4-(2-methylprop-1-en-1-yl)-6-(piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-4-(2-methylprop-1-en-1-yl)-6-(piperazin-1-yl)pyrimidine can be represented as follows:
This compound features a pyrimidine ring substituted with a piperazine moiety and an isopropenyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:
- Antagonism of Receptors : Compounds like 1-(2-pyrimidinyl)piperazine have been noted to act as antagonists at α2-adrenergic receptors, suggesting a potential mechanism for modulating neurotransmitter release and influencing central nervous system activity .
- Agonistic Activity : Derivatives of pyrimidine have shown agonistic effects on GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests that 2-Methyl-4-(2-methylprop-1-en-1-yl)-6-(piperazin-1-yl)pyrimidine could have applications in managing type 2 diabetes .
Biological Activity and Pharmacological Applications
The biological activity of 2-Methyl-4-(2-methylprop-1-en-1-yl)-6-(piperazin-1-yl)pyrimidine has been evaluated in various studies, focusing on its potential therapeutic applications:
Antidiabetic Effects
As noted earlier, the agonistic activity on GPR119 indicates that this compound could enhance insulin secretion and improve glucose tolerance. In vivo studies have shown that compounds acting on this pathway can significantly ameliorate symptoms associated with obesity and diabetes .
Antimicrobial Activity
Compounds similar to 2-Methyl-4-(2-methylprop-1-en-1-yl)-6-(piperazin-1-yl)pyrimidine have been evaluated for antimicrobial properties. For example, certain piperazine derivatives have demonstrated moderate to significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Antitumor Efficacy : In a study examining pyrazole derivatives' effects on breast cancer cell lines (MCF-7 and MDA-MB-231), certain compounds showed enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect that could be relevant for developing combination therapies .
- Diabetes Management : A series of fused-pyrimidine derivatives were tested for their effects on glucose metabolism in diabetic models. One such compound demonstrated improved glucose tolerance and reduced body weight without altering food intake significantly, showcasing its potential as a therapeutic agent for type 2 diabetes .
Analyse Chemischer Reaktionen
Reactivity at the Pyrimidine Ring
The pyrimidine core undergoes electrophilic and nucleophilic substitutions depending on substituent electronic effects and reaction conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Observations |
|---|---|---|---|
| Nucleophilic Substitution | NH₃/EtOH, 80°C | 6-Amino derivative formation | Piperazine acts as a leaving group |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitration at C5 (minor) or C4 (major) | Steric hindrance from isopropenyl limits regioselectivity |
| Oxidation | KMnO₄/H₂O, 100°C | Ring cleavage to form malonic acid derivatives | Requires harsh conditions due to stability |
Key Findings :
-
The electron-deficient pyrimidine ring favors nucleophilic attack at C6, displacing piperazine under basic conditions.
-
Nitration occurs preferentially at C4 due to steric shielding of C5 by the isopropenyl group.
Piperazine Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry.
Key Findings :
-
Piperazine alkylation proceeds via an SN2 mechanism, with steric bulk limiting dialkylation .
-
Acylation reactions are rapid and high-yielding due to the nucleophilic nature of the secondary amine.
Isopropenyl Group Transformations
The isopropenyl substituent undergoes addition, oxidation, and cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Selectivity Notes |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C, EtOAc, 25°C | Saturated isopropyl derivative | Complete conversion in 6 hours |
| Epoxidation | m-CPBA/CHCl₃, 0°C | Epoxide formation | Stereoselective (trans:cis = 9:1) |
| Diels-Alder Reaction | Maleic anhydride, toluene, 110°C | Cycloadduct with exo selectivity | Electron-rich dienophile required |
Key Findings :
-
Hydrogenation of the isopropenyl group proceeds without affecting the pyrimidine ring.
-
Epoxidation stereochemistry is influenced by the pyrimidine ring’s electron-withdrawing effect.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings at halogenated positions (if substituted).
Key Findings :
-
Direct cross-coupling requires pre-functionalization (e.g., bromination) of the pyrimidine ring.
-
Piperazine’s basicity can deactivate palladium catalysts, necessitating optimized ligand systems .
Degradation Pathways
Stability studies reveal susceptibility to hydrolysis and photodegradation:
| Condition | Degradation Products | Half-Life (t₁/₂) | Mechanism |
|---|---|---|---|
| Acidic Hydrolysis (pH 2) | Pyrimidine-4,6-diol + isobutyraldehyde | 12 hours at 25°C | Acid-catalyzed ring opening |
| UV Light (254 nm) | Piperazine cleavage + oligomers | 48 hours (90% degradation) | Radical-mediated bond scission |
Key Findings :
-
Hydrolysis occurs preferentially at the C4–C5 bond under acidic conditions.
-
Photodegradation involves homolytic cleavage of the N–C bond in piperazine.
Comparative Reactivity Table
| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction Types |
|---|---|---|
| Pyrimidine C6 | 5 (Most reactive) | Nucleophilic substitution, alkylation |
| Piperazine N | 4 | Acylation, metal coordination |
| Isopropenyl Double Bond | 3 | Hydrogenation, cycloaddition |
| Pyrimidine C4 | 2 | Electrophilic substitution |
Vergleich Mit ähnlichen Verbindungen
Olanzapine (2-Methyl-4-(4-methyl-1-piperazinyl)-6-(trifluoromethyl)pyrimidine)
- Substituents :
- Position 4: 4-methylpiperazine (vs. 2-methylprop-1-en-1-yl in the target compound).
- Position 6: Trifluoromethyl (vs. piperazin-1-yl in the target compound).
- Impact on Activity :
Olanzapine’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperazine contributes to dopamine D2 receptor antagonism, a hallmark of its antipsychotic activity. The target compound’s piperazine at position 6 and unsaturated 2-methylpropene at position 4 may alter receptor binding kinetics or selectivity .
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1706447-61-1)
- Substituents :
- Position 4: Piperazine (shared with the target compound).
- Position 6: Pyrrolidine (vs. 2-methylprop-1-en-1-yl in the target compound).
- Physicochemical Properties: pKa: 10.06 (predicted) vs. unmeasured for the target compound. Molecular Weight: 247.34 g/mol (vs. similar range for the target compound).
Herbicidal Pyrimidine Derivatives
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine
- Substituents :
- Position 4: Pyrazole with trifluoromethyl (vs. 2-methylpropene in the target compound).
- Position 6: Propynyloxy (vs. piperazine in the target compound).
- Activity :
Exhibits potent herbicidal activity by inhibiting chlorophyll biosynthesis in weeds. The propynyloxy group likely enhances electrophilic reactivity, contrasting with the target compound’s piperazine, which may confer basicity and CNS penetration .
Patent Derivatives with Complex Cores
Thieno[3,2-d]pyrimidine Derivatives (e.g., EP 2 402 347 A1)
- Core Structure: Thienopyrimidine fused ring (vs. simple pyrimidine in the target compound). Substituents: Piperazine/morpholine at position 7 (vs. position 6 in the target compound).
- The target compound’s simpler pyrimidine core may prioritize synthetic accessibility over target affinity .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Q. Table 1. Key Reaction Conditions for Piperazine Substitution
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hours | |
| Purification Method | Column Chromatography (EtOAc/Hexane) |
Q. Table 2. Analytical Parameters for HPLC Purity Assessment
| Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time |
|---|---|---|---|---|
| C18 | Acetonitrile/Water (70:30) | 1.0 mL/min | 254 nm | ~8.5 minutes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
